Bienvenue dans la boutique en ligne BenchChem!

Orphenadrine Citrate

NMDA receptor antagonist neuropharmacology glutamate signaling

Orphenadrine Citrate is a uniquely differentiated skeletal muscle relaxant with multi-receptor pharmacology: potent NMDA receptor antagonist (Ki 6.0±0.7 μM), H1 antagonist, and sodium channel blocker—features absent in cyclobenzaprine or methocarbamol. Its 14-16 hr half-life supports ER formulation development. As a primary reference standard for HPLC/CE/TLC assay validation in combination drug products, it ensures reproducible quantification for QC and regulatory compliance. Its CYP2B induction and CYP isozyme inhibition profiles make it essential for in vitro DDI screening. Procure ≥98% purity reference standard now.

Molecular Formula C24H31NO8
Molecular Weight 461.5 g/mol
CAS No. 4724-58-7
Cat. No. B7790700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphenadrine Citrate
CAS4724-58-7
Molecular FormulaC24H31NO8
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyMMMNTDFSPSQXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>69.2 [ug/mL] (The mean of the results at pH 7.4)

Orphenadrine Citrate: Centrally-Acting Skeletal Muscle Relaxant Procurement Guide


Orphenadrine citrate (CAS 4724-58-7) is a centrally-acting skeletal muscle relaxant and anticholinergic agent [1]. As the citrate salt of orphenadrine, it is classified as an antispasmodic drug primarily acting on the brain stem to reduce hyperactive muscle reflexes [2]. Its therapeutic utility extends beyond muscle relaxation to include antiparkinsonian and mild analgesic properties, supported by its unique pharmacodynamic profile as a non-competitive NMDA receptor antagonist (Ki of 6.0 μM), muscarinic receptor antagonist (IC₅₀ of 0.37 μM), and H₁ histamine receptor antagonist [3][4].

Critical Distinctions for Orphenadrine Citrate Procurement and Substitution Risk


In-class substitution among oral skeletal muscle relaxants is not scientifically valid due to marked heterogeneity in pharmacological mechanisms, receptor binding profiles, and clinical safety signatures [1]. For example, centrally-acting agents (e.g., baclofen) and peripherally-acting agents (e.g., orphenadrine, cyclobenzaprine) cannot be used interchangeably due to distinct etiologies of muscle spasm [2]. Furthermore, orphenadrine citrate possesses a unique dual mechanism—combining anticholinergic activity with non-competitive NMDA receptor antagonism—that is absent in comparators like methocarbamol, metaxalone, or chlorzoxazone [3]. This mechanistic distinction underpins its distinct adverse effect profile, including a lower propensity for sedation compared to cyclobenzaprine, and a different risk profile for anticholinergic side effects [4][5]. Procurement decisions must therefore be guided by quantitative evidence of these differences rather than assumed class interchangeability.

Orphenadrine Citrate: Quantitative Differentiation Evidence for Scientific Selection


NMDA Receptor Antagonism: A Unique Mechanism of Action Not Shared by Other Oral Muscle Relaxants

Orphenadrine citrate is a non-competitive NMDA receptor antagonist with a Ki of 6.0 ± 0.7 μM in human frontal cortex homogenates [1]. In patch-clamp studies using cultured superior colliculus neurons, it blocked open NMDA receptor channels with fast, voltage-dependent kinetics (IC₅₀ = 16.2 ± 1.6 μM at -70 mV) . This mechanism is not shared by other commonly used oral skeletal muscle relaxants such as cyclobenzaprine, methocarbamol, metaxalone, or carisoprodol, which primarily act through GABAergic, noradrenergic, or sedative pathways [2]. The NMDA antagonism contributes to its mild analgesic effects and its historical use in Parkinson's disease, offering a differentiated pharmacological profile.

NMDA receptor antagonist neuropharmacology glutamate signaling

Comparative Efficacy in Painful Muscle Spasms: Superior to Placebo, Comparable to In-Class Agents

In a double-blind controlled trial of 400 patients with painful muscle spasm, orphenadrine citrate (100 mg twice daily) demonstrated a 66% improvement rate compared to 53% on placebo, with the combination of orphenadrine/paracetamol achieving 71% improvement [1]. A more recent pooled analysis of four randomized studies in acute low back pain (n=~200 per group) reported a mean improvement in Roland-Morris Disability Questionnaire (RMDQ) score of 9.5 (95% CI: 7.4–11.5) for orphenadrine, compared to 8.1 for methocarbamol, 10.1 for cyclobenzaprine, and 10.5 for placebo [2]. The between-group differences were not statistically significant, indicating comparable efficacy to other muscle relaxants when combined with NSAIDs, but no superiority over placebo in this specific acute LBP context.

clinical efficacy muscle spasm pain management RMDQ

Distinct Adverse Event Profile: Lower Sedation Burden Compared to Cyclobenzaprine

In a head-to-head comparison, cyclobenzaprine exhibits more pronounced sedative effects than orphenadrine citrate [1]. A randomized study reported adverse event rates of 9% for orphenadrine (n=80) versus 19% for methocarbamol (n=81) when combined with naproxen [2]. Specifically, the incidence of drowsiness rated 'a lot' was 11% for orphenadrine compared to 17% for methocarbamol (difference: -6%) [2]. Additionally, cyclobenzaprine has consistently demonstrated higher rates of adverse effects compared to placebo, with a statistically significant difference (p < 0.01) in a large pooled analysis [3].

adverse events safety tolerability sedation

Potent Muscarinic Antagonism (IC₅₀ 0.37 μM) Underpins Anticholinergic Side Effects

Orphenadrine citrate exhibits potent antagonism at muscarinic acetylcholine receptors in rat brain, with an IC₅₀ of 0.37 μM [1]. This high affinity for muscarinic receptors explains its anticholinergic adverse effects—including dry mouth, blurred vision, and urinary retention—which are dose-dependent and typically more pronounced than those of methocarbamol but less than those of cyclobenzaprine [2][3]. This quantitative receptor binding data provides a mechanistic basis for its side effect profile and informs selection in patient populations sensitive to anticholinergic burden.

muscarinic receptor anticholinergic binding affinity IC50

Efficacy in Spastic Hypertonia: Significant Reduction vs. Placebo in Spinal Cord Injury Patients

In a double-blind, placebo-controlled trial of 11 patients with spinal cord injury, intravenous administration of 60 mg orphenadrine citrate significantly reduced spastic hypertonia compared to placebo (p < 0.0001) as measured by the threshold of the flexion reflex [1]. The clinical assessment using the Ashworth Spasticity Scale also indicated improvement in 9 out of 11 patients, with onset of effect typically observed after 30 minutes [1]. This provides direct evidence of a therapeutic effect in a spasticity model distinct from its use in acute muscle spasm.

spasticity spinal cord injury Ashworth Scale flexion reflex

Orphenadrine Citrate: Best Research and Industrial Application Scenarios


In Vivo Studies of NMDA Receptor-Mediated Analgesia and Neuroprotection

Researchers investigating the role of NMDA receptor antagonism in pain modulation or neuroprotection can utilize orphenadrine citrate as a tool compound. Its well-characterized Ki of 6.0 μM for the NMDA receptor and fast, voltage-dependent channel blocking kinetics [1] make it suitable for studies exploring glutamate-mediated excitotoxicity or central sensitization. This is particularly relevant in models of neuropathic pain, where its NMDA antagonist activity is hypothesized to contribute to analgesia [2].

Comparative Toxicology and Safety Pharmacology Studies

Procurement for comparative safety pharmacology studies is supported by the differentiated adverse effect profile of orphenadrine. Its lower sedation burden compared to cyclobenzaprine [1] and its potent muscarinic antagonism (IC₅₀ 0.37 μM) [2] make it an ideal candidate for head-to-head studies evaluating the tolerability and anticholinergic burden of muscle relaxants. The quantitative data on drowsiness rates (11% vs. 17% for methocarbamol) [3] provide a measurable endpoint for such investigations.

Formulation Development and Stability Testing

Orphenadrine citrate is a suitable candidate for formulation development projects due to its established stability profile. Studies show that the drug is fairly stable when stored at elevated temperatures (50°C, 60°C, and 70°C for four months), with an estimated expiration date of 5 years for plain tablets [1]. This stability data, combined with its known solubility characteristics (sparingly soluble in water, insoluble in ethanol) [2], informs the development of extended-release or novel drug delivery systems.

Clinical Trials Investigating Spasticity in Neurological Conditions

The proven efficacy of intravenous orphenadrine citrate in reducing spastic hypertonia in spinal cord injury patients (p < 0.0001 vs. placebo) [1] supports its use in clinical research protocols targeting spasticity. This includes studies in multiple sclerosis, cerebral palsy, or post-stroke spasticity, where objective measures like the Ashworth Scale or flexion reflex threshold are employed [1]. Its unique dual mechanism of action may offer advantages over pure GABAergic agents like baclofen in specific patient subsets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orphenadrine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.